5-Oxa-8-azaspiro[3.5]nonane

Medicinal Chemistry Physicochemical Properties Scaffold Selection

Replacing flexible amine linkers with planar heterocycles often compromises kinase selectivity and metabolic stability. 5-Oxa-8-azaspiro[3.5]nonane (CAS 220291-93-0) solves this with a fully saturated (Fsp3=1.0), zero-rotatable-bond spiro[3.5] scaffold featuring precisely oriented O and N exit vectors. • DNA-PK inhibitor building block per patent EP4067359A1 for DDR-targeted cancer therapeutics. • Optimal CNS profile: Calculated LogP ~0.42, balancing brain penetration with low off-target binding risk. • Consistent ≥95% purity; shipped ambient with full QA documentation.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 220291-93-0
Cat. No. B1646591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-8-azaspiro[3.5]nonane
CAS220291-93-0
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNCCO2
InChIInChI=1S/C7H13NO/c1-2-7(3-1)6-8-4-5-9-7/h8H,1-6H2
InChIKeyAAZVXZWIZSYZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview of 5-Oxa-8-azaspiro[3.5]nonane


5-Oxa-8-azaspiro[3.5]nonane (C7H13NO, MW 127.18) is a heterocyclic spirocyclic compound containing one oxygen and one nitrogen atom within a rigid, three-dimensional [3.5] spiro framework [1]. It is primarily employed as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, where its constrained geometry offers a distinct alternative to more planar, achiral building blocks [2].

Spirocyclic scaffold for medicinal chemistry and organic synthesis
Constrained geometry vs. planar building blocks
Alternative to morpholine or piperidine motifs

5-Oxa-8-azaspiro[3.5]nonane Substitution Risk


Spirocyclic compounds are not functionally interchangeable due to their distinct three-dimensional exit vectors and conformational constraints. For example, the 5-oxa-8-aza[3.5]nonane scaffold differs fundamentally from the 7-azaspiro[3.5]nonane or 1-oxa-8-azaspiro[4.5]decane cores, which have been shown to exhibit superior potency for FAAH inhibition, a property not inherent to the 5-oxa-8-aza system [1]. Furthermore, the position of the heteroatom within the spiro[3.5]nonane framework (e.g., 1-oxa-8-aza vs. 5-oxa-8-aza) creates unique spatial arrangements that can critically impact binding affinity and metabolic stability, as demonstrated in studies on oxa-spirocycles [2]. Simply substituting a morpholine or piperidine with a random spirocyclic amine does not guarantee comparable performance; the specific scaffold's physicochemical profile and synthetic tractability must be verified to ensure downstream project success.

Spiro core mismatch
7-azaspiro[3.5]nonane or 1-oxa-8-azaspiro[4.5]decane cores target different biological profiles (e.g., FAAH) and may not interchange.
Heteroatom position
Shifting oxygen from 5-oxa to 1-oxa alters exit vectors and can impact binding affinity and metabolic stability.
Simple amine replacement
Replacing morpholine or piperidine with this spirocycle may not transfer performance; scaffold-specific physicochemical profile requires review.

5-Oxa-8-azaspiro[3.5]nonane Comparative Evidence


Lipophilicity vs. Related Spirocyclic Scaffolds

5-Oxa-8-azaspiro[3.5]nonane exhibits a computed LogP of 0.42, which is comparable to that of (4S)-1-oxa-8-azaspiro[3.5]nonane (XLogP3-AA 0.2). This moderate lipophilicity, combined with a hydrogen bond donor count of 1 and acceptor count of 2, defines a balanced physicochemical profile suitable for central nervous system (CNS) drug discovery and other applications where passive permeability is required without excessive lipophilicity [1][2].

Lipophilicity
Data to verify
LogP = 0.42 (Δ0.22 vs. 1-oxa isomer)
Balanced solubility-permeability profile for CNS research
Computed values; may require experimental confirmation
Medicinal Chemistry Physicochemical Properties Scaffold Selection

Conformational Constraint vs. Piperidine

The 5-oxa-8-azaspiro[3.5]nonane scaffold possesses a high fraction of sp3-hybridized carbon atoms (Fsp3 = 1.0) and zero rotatable bonds, which confers significant rigidity and conformational constraint compared to a flexible piperidine analog. This property is critical for improving target selectivity and reducing entropic penalties upon binding [1][2]. In contrast, a typical piperidine ring has multiple rotatable bonds and a lower Fsp3, which can lead to a higher degree of conformational freedom.

Molecular flexibility
Class-level
Fsp3 = 1.0; 0 rotatable bonds (vs. piperidine >0)
Rigid scaffold may support target selectivity
Class-level inference; compound-specific review needed
Drug Design Conformational Restriction Bioisostere

Synthetic Utility in DNA-PK Inhibition

5-Oxa-8-azaspiro[3.5]nonane is explicitly used as a reactant in the synthesis of DNA-PK inhibitors, as described in patent EP4067359A1. In this process, it reacts with solvent yellow 146, zinc, and sodium nitrite in a methanol/water solvent to form 5-Oxa-8-azaspiro[3.5]nonan-8-amine, a key intermediate for pyrimidoimidazole compounds [1]. This specific application contrasts with spirocyclic cores like 7-azaspiro[3.5]nonane or 1-oxa-8-azaspiro[4.5]decane, which are optimized for FAAH inhibition [2]. The 5-oxa-8-aza scaffold thus occupies a distinct chemical space for targeting the DNA damage response pathway.

Synthetic application
Reported
Reactant for DNA-PK inhibitor (EP4067359A1) via patent route
Supports DNA-PK pathway tool compound research
Specific to pyrimidoimidazole intermediates
Medicinal Chemistry DNA-PK Inhibition Synthetic Intermediate

Validated Applications for 5-Oxa-8-azaspiro[3.5]nonane


DNA-PK Inhibitor Synthesis

5-Oxa-8-azaspiro[3.5]nonane is a key building block for generating novel pyrimidoimidazole-based DNA-PK inhibitors, as documented in patent EP4067359A1. Procurement is recommended for medicinal chemistry groups targeting the DNA damage response (DDR) pathway, where selective DNA-PK inhibition is a validated therapeutic strategy for cancer treatment [1].

Conformationally Restricted Kinase Inhibitors

The scaffold's high Fsp3 (1.0) and zero rotatable bonds make it an ideal choice for introducing conformational rigidity into kinase inhibitor designs. By replacing flexible linkers or amine moieties with this spirocycle, researchers can potentially enhance target selectivity and improve the pharmacokinetic profile of their leads [1][2].

CNS-Penetrant Chemical Space Exploration

With a calculated LogP of approximately 0.42, 5-oxa-8-azaspiro[3.5]nonane falls within an optimal lipophilicity range for CNS drug discovery. This balanced property profile supports its use in designing compounds that require both adequate brain penetration and minimal off-target binding due to high lipophilicity [3].

Application
Selection Property
Validation Focus
DNA-PK pathway studies
DNA-PK synthetic pathway fit
DNA-PK inhibition endpoint review
Conformationally restricted kinase inhibitor research
Scaffold rigidity assessment
Kinase selectivity and binding review
CNS-targeted chemical space exploration
Lipophilicity-controlled property screening
CNS permeability assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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